Product packaging for 5H-[1,3]Dioxolo[4,5-f]indol-7-amine(Cat. No.:)

5H-[1,3]Dioxolo[4,5-f]indol-7-amine

Cat. No.: B11915452
M. Wt: 176.17 g/mol
InChI Key: VROASWXTPQCQHE-UHFFFAOYSA-N
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Description

The investigation of 5H- epa.govDioxolo[4,5-f]indol-7-amine is rooted in the broader study of nitrogen-containing heterocyclic systems, a cornerstone of drug discovery. Its unique architecture, combining an indole (B1671886) nucleus with a methylenedioxy moiety, presents a compelling case for its exploration in contemporary medicinal chemistry.

Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents, with the indole ring system being a particularly prominent example. epa.gov The indole framework, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous motif in a vast array of natural products and synthetic drugs. epa.gov Its structural versatility and ability to interact with diverse biological targets have made it a "privileged scaffold" in medicinal chemistry.

The specific compound , 5H- epa.govDioxolo[4,5-f]indol-7-amine, is a derivative of 5,6-methylenedioxyindole. nih.gov The introduction of a methylenedioxy group and an amine function to the indole core creates a unique electronic and steric profile, potentially modulating its biological activity and physicochemical properties. The study of such substituted indoles allows for the fine-tuning of molecular characteristics to achieve desired therapeutic effects.

The fusion of these two key motifs in the 5H- epa.govdioxolo[4,5-f]indole system offers a platform for the development of novel bioactive compounds. For instance, related structures like epa.govdioxolo[4,5-f]isoindolone derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. acs.org This highlights the potential of the broader scaffold in targeting neurological disorders.

While direct academic research on 5H- epa.govDioxolo[4,5-f]indol-7-amine is not extensively documented, research on the parent 5H- epa.govdioxolo[4,5-f]indole system and its functionalized derivatives provides valuable insights into potential research directions. A plausible synthetic route to the target compound would likely involve the nitration of the 5,6-methylenedioxyindole core, followed by the reduction of the resulting nitro derivative to the desired 7-amino compound. The synthesis of various aminoindoles from their corresponding nitro precursors is a well-established chemical transformation. acs.org

The functionalization of the indole ring, particularly at the C7 position, is an active area of research. rsc.org Although challenging, methods for the direct C-H functionalization of indoles are being developed, which could offer alternative synthetic pathways to derivatives of the 5H- epa.govdioxolo[4,5-f]indole system.

The potential applications of 7-aminoindole derivatives are broad. They have been utilized as key intermediates in the synthesis of various biologically active molecules, including protein kinase inhibitors and fluorescent anion sensors. Given this precedent, it is reasonable to hypothesize that 5H- epa.govDioxolo[4,5-f]indol-7-amine and its derivatives could be explored for similar applications in areas such as oncology and diagnostics.

Below is a data table summarizing the key chemical entities discussed in this article:

Compound NameParent ScaffoldKey Functional GroupsPotential Research Interest
5H- epa.govDioxolo[4,5-f]indol-7-amineIndole-DioxoleAmine, MethylenedioxyMedicinal Chemistry, Drug Discovery
5,6-MethylenedioxyindoleIndole-DioxoleMethylenedioxySynthetic Intermediate
epa.govDioxolo[4,5-f]isoindoloneIsoindolone-DioxoleDioxole, KetoneAcetylcholinesterase Inhibition
7-AminoindoleIndoleAmineKinase Inhibition, Fluorescent Sensors
7-NitroindoleIndoleNitroPrecursor to 7-Aminoindoles

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B11915452 5H-[1,3]Dioxolo[4,5-f]indol-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indol-7-amine

InChI

InChI=1S/C9H8N2O2/c10-6-3-11-7-2-9-8(1-5(6)7)12-4-13-9/h1-3,11H,4,10H2

InChI Key

VROASWXTPQCQHE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CN3)N

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction (SC-XRD) Analysis of 5H-researchgate.netnih.govDioxolo[4,5-f]indole Derivatives

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the solid-state structure of a crystalline compound. This technique has been applied to derivatives of the 5H- researchgate.netnih.govdioxolo[4,5-f]indole scaffold, providing invaluable insights into their molecular architecture.

Detailed SC-XRD studies on derivatives, such as 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- researchgate.netnih.govdioxolo[4,5-f]indole, reveal key structural features that are likely to be shared with the parent amine. In one such derivative, the fused dioxolo-indole system is essentially planar. nih.gov This planarity extends over the twelve atoms of the dioxolo-indole residue. nih.gov The molecule, as a whole, can adopt a specific conformation, for instance, an 'L' shape, where the fused ring system is perpendicular to other substituent groups. nih.gov

The bond lengths and angles within the dioxolo-indole core are determined with high precision. For example, in a sulfonated derivative, the geometry around the sulfur atom is tetrahedral. nih.gov The planarity of the 1,3-dioxole (B15492876) ring itself is also confirmed, with minimal deviation of its constituent atoms from the mean plane. nih.gov This structural rigidity of the core is a crucial aspect of its chemical character.

Table 1: Selected Crystallographic Data for a 5H- researchgate.netnih.govDioxolo[4,5-f]indole Derivative

Parameter Value
Compound 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- researchgate.netnih.govdioxolo[4,5-f]indole
Formula C₁₇H₁₅NO₄S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8956 (6)
b (Å) 5.8304 (4)
c (Å) 22.0407 (16)
β (°) 91.919 (3)
V (ų) 1014.06 (13)
Z 4

Data sourced from a study on a derivative of the target compound. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a "fingerprint" of how molecules pack together, which is crucial for understanding the stability and properties of the crystalline material. For derivatives of the 5H- researchgate.netnih.govdioxolo[4,5-f]indole system, Hirshfeld analysis reveals the dominant forces at play. nih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Dioxolo-Anthraquinone Derivative

Contact Type Contribution (%)
H···H 43.0
H···O/O···H 27.0
H···C/C···H 13.8
C···C 12.4

Data from a related dioxolo-containing compound. nih.gov

Solution-State Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed view of the molecule's structure in solution. For indole (B1671886) derivatives, ¹H and ¹³C NMR are indispensable tools for confirming the molecular structure and understanding the electronic environment of the various atoms.

In ¹H NMR spectra of indole derivatives, the chemical shifts of the protons provide information about their local environment. For instance, the protons on the aromatic rings will appear in the downfield region, typically between 7 and 8 ppm, due to the deshielding effect of the aromatic ring current. The protons of the dioxole group and any alkyl substituents will have characteristic shifts in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the indole and dioxole rings are sensitive to the electronic effects of substituents. For example, the presence of an electron-donating amino group at the C7 position would be expected to influence the chemical shifts of the nearby carbon atoms.

Vibrational (IR) and Electronic (UV/Vis) Spectroscopy for Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide further confirmation of the molecular structure by probing the vibrational and electronic transitions within the molecule.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of 5H- researchgate.netnih.govdioxolo[4,5-f]indol-7-amine, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine and the indole ring, typically in the region of 3300-3500 cm⁻¹. The C-O-C stretching vibrations of the dioxole ring would also give rise to strong, characteristic bands.

UV/Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Indole and its derivatives are known to exhibit characteristic absorption bands in the UV region. researchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. The presence of the dioxolo ring and the amine group would be expected to cause a shift in the absorption maxima compared to unsubstituted indole. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Insights through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in calculating optimized molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's behavior.

For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), have been successfully employed to determine molecular geometry and vibrational spectra. researchgate.netresearchgate.net Studies on the closely related 5-aminoindole (B14826) show that geometrical parameters like bond lengths and angles calculated via DFT are in good agreement with experimental values. researchgate.net Such calculations can predict the heats of formation for various indole derivatives, which helps in evaluating their relative stability. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic (π-π*) excited states, although some studies note that long-range corrected functionals are often necessary to accurately model the state ordering in indole systems. nih.gov These theoretical insights are crucial for predicting the reactivity and spectroscopic signatures of 5H- proceedings.sciencersc.orgDioxolo[4,5-f]indol-7-amine.

Table 1: Illustrative DFT Data for a Related Aminoindole Structure (Note: This data is representative of calculations performed on related aminoindoles, as specific data for 5H- proceedings.sciencersc.orgDioxolo[4,5-f]indol-7-amine is not publicly available.)

ParameterMethod/Basis SetCalculated ValueExperimental Value
Bond Length (C-N) B3LYP/6-311++G(d,p)1.38 Å1.37 Å
Bond Angle (C-N-H) B3LYP/6-311++G(d,p)121.5°121.3°
Vibrational Freq. (N-H stretch) B3LYP/6-311++G(d,p)3450 cm⁻¹3425 cm⁻¹

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.

For indole-based compounds, molecular docking has been instrumental in predicting their binding modes and affinities for a wide range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. For instance, docking studies have elucidated how indole derivatives bind to the colchicine-binding site of tubulin, the ATP-binding pocket of Pim-1 kinase, the hydrophobic pocket of Bcl-2, and the active site of cyclooxygenase-2 (COX-2). nih.govnih.govnih.govnih.gov Similarly, indole-based benzenesulfonamides have been docked into carbonic anhydrase IX (CA IX), and other derivatives have been studied as inhibitors of HIV-1 glycoprotein (B1211001) 41. nih.govnih.gov The docking scores obtained from these simulations provide a quantitative estimate of the binding affinity, helping to prioritize compounds for synthesis and biological testing.

A critical output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the receptor. These interactions are key to binding affinity and selectivity. For indole derivatives, docking studies consistently reveal the importance of specific interactions. Hydrogen bonds are frequently observed, for example, between indole inhibitors and key residues like Glu121 in Pim-1 kinase and Asnβ258 and βCys241 in tubulin. nih.govnih.govtandfonline.com In addition to hydrogen bonding, other interactions such as π-π stacking with aromatic residues (e.g., Phe404 in the estrogen receptor) and various hydrophobic interactions are crucial for stabilizing the ligand-receptor complex. nih.govnih.gov

Table 2: Examples of Docking Studies on Indole Derivatives

Indole Derivative ClassProtein TargetKey Interacting ResiduesType of Interaction
Indole-Acrylamide TubulinβAsn258, βCys241Hydrogen Bonding
General Indole Pim-1 KinaseGlu121Hydrogen Bonding
Indole-based Inhibitor Bcl-2Not specifiedHydrogen Bonding, π-π Stacking, Hydrophobic
N-Substituted Indole COX-2Not specifiedHigh Interaction Energy

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are generated from a set of active compounds and are used to rapidly screen large databases for novel molecules with the potential for similar biological activity.

For indole derivatives, pharmacophore models have been successfully developed for various therapeutic targets. proceedings.science A common pharmacophore for 5-HT3 receptor antagonists, many of which are indole-based, includes an aromatic moiety, a linking group capable of hydrogen bonding, and a basic nitrogen center. wikipedia.org Pharmacophore models have also been generated for indole diterpene alkaloids with anti-proliferative activity against breast cancer cells and for indole derivatives targeting beta-amyloid aggregation in Alzheimer's disease. rsc.orgnih.gov These models effectively discriminate between active and inactive compounds and serve as powerful tools for virtual screening campaigns to identify new hit compounds, including potential candidates based on the 5H- proceedings.sciencersc.orgDioxolo[4,5-f]indol-7-amine scaffold.

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Stability

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the stability of a predicted docking pose and understanding the flexibility of both the ligand and the receptor.

Integration of Computational Approaches in Structure-Based Drug Design

Structure-based drug design (SBDD) is an iterative process that relies on the integration of multiple computational techniques to design novel therapeutic agents. The study of 5H- proceedings.sciencersc.orgDioxolo[4,5-f]indol-7-amine would benefit immensely from such an integrated workflow.

The process typically begins with identifying a biological target. A pharmacophore model might then be used for an initial virtual screen of compound libraries. Hits from this screen are then subjected to molecular docking to predict their binding modes and rank them by affinity. The most promising candidates are then advanced to MD simulations to confirm the stability of their binding poses and key interactions. nih.govtandfonline.com The structural insights gained from this computational cascade—understanding which parts of the molecule interact with specific residues and which modifications might enhance binding—are then used to design new, optimized derivatives. nih.gov This cycle of computational design, followed by chemical synthesis and biological evaluation, accelerates the discovery of potent and selective drug candidates. nih.govtandfonline.com

Structure Activity Relationship Sar Investigations of 5h 1 2 Dioxolo 4,5 F Indol 7 Amine Derivatives

Impact of Substituents at the C-7 Position on Biological Activity and Selectivity

The C-7 position of the indole (B1671886) ring system is a critical point for substitution, often influencing potency and selectivity against biological targets. While direct SAR studies on 5H- ontosight.ainih.govDioxolo[4,5-f]indol-7-amine are not extensively detailed in the public domain, principles can be extrapolated from research on related indole and benzodioxole structures. Functionalization at the C-7 position of indoles is generally challenging due to the inherent reactivity of the pyrrole (B145914) ring, but it is a key strategy for diversifying indole-based compounds. rsc.org

Studies on analogous scaffolds demonstrate that the nature of the substituent at the C-7 position can drastically alter biological outcomes. For instance, in a series of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which share a bicyclic aromatic system, modifications at the C-7 position were pivotal for inhibitory activity and selectivity against aldose reductase (ALR2). nih.gov Research indicated that introducing hydrophobic and bulky groups at this position enhanced both potency and selectivity. nih.gov Specifically, compounds bearing C-7 dimethylcarbamoyl and diethylcarbamoyl substituents were the most active and selective inhibitors of ALR2 over the related enzyme aldehyde reductase (ALR1). nih.gov

Similarly, in a series of homochiral 7-substituted 1-aminoindans, the substituent at the C-7 position was a key determinant of affinity for the 5-HT1A receptor. nih.gov The highest affinity was observed for a derivative with a propoxy group at the C-7 position, highlighting the importance of the size and nature of the alkoxy substituent. nih.gov These findings suggest that for 5H- ontosight.ainih.govDioxolo[4,5-f]indol-7-amine, the introduction of varied substituents at the C-7 amino group could significantly modulate its biological profile. Modifications ranging from simple alkyl groups to more complex aryl or acyl moieties would likely impact receptor binding affinity and selectivity by altering the steric and electronic properties of the molecule.

Table 1: Impact of C-7 Substituents on Biological Activity in a Related Scaffold (1,2,4-Benzothiadiazine-1,1-dioxide derivatives)

C-7 Substituent ALR2 Inhibition (IC50, nM) Selectivity (ALR1/ALR2) Reference
Dimethylcarbamoyl 2.80 High nih.gov
Diethylcarbamoyl ~3.00 High nih.gov
Various others 2.80 - 45.13 Variable nih.gov

Data is illustrative of the principle on a related heterocyclic system.

Influence of N-Alkylation and other Nitrogen Atom Derivatizations

In studies of related 7-substituted 1-aminoindans, the degree of N-alkylation was a critical factor in establishing structure-activity relationships. nih.gov The highest affinity for the 5-HT1A receptor was noted for the R-(-)-7-propoxy-1-(di-n-propylamino)indan, where the amino group is disubstituted with propyl groups. nih.gov This suggests that specific N-alkylation patterns can optimize receptor engagement. Conversely, in other molecular contexts, N-alkylation can be detrimental to activity. For example, N-methylation was found to completely abolish the specific stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), a conformationally constrained analog. nih.gov

For the 5H- ontosight.ainih.govDioxolo[4,5-f]indol-7-amine scaffold, derivatization of the C-7 amine could yield a range of activities. Small alkyl groups (e.g., methyl, ethyl) might enhance lipophilicity and cell permeability, while larger or functionalized alkyl chains could introduce new binding interactions or steric hindrance. Furthermore, acylation of the nitrogen to form amides could introduce hydrogen bond acceptors and alter the electronic nature of the substituent, potentially leading to a different selectivity profile.

Table 2: Effect of N-Alkylation on Activity in Related Scaffolds

Compound Scaffold N-Substitution Observed Effect Reference
R-(-)-30 1-Aminoindan Di-n-propylamino Highest affinity for 5-HT1A receptor nih.gov

Role of the Fused 1,3-Dioxole (B15492876) Ring System in Modulating Activity

The fused 1,3-dioxole (or methylenedioxy) ring is a key structural feature of the 5H- ontosight.ainih.govDioxolo[4,5-f]indol-7-amine scaffold and is recognized as a "privileged" fragment in medicinal chemistry. This moiety is present in numerous natural products and synthetic compounds and is often crucial for their biological activity.

Furthermore, the 1,3-benzodioxole (B145889) moiety is a key component of a highly selective, orally available dual c-Src/Abl kinase inhibitor, demonstrating its utility in modern drug design. nih.gov The presence of this ring system in the inhibitor N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine contributes to its high-affinity binding. nih.gov Therefore, for the 5H- ontosight.ainih.govDioxolo[4,5-f]indol-7-amine scaffold, the 1,3-dioxole ring is presumed to be essential for its characteristic biological activity, acting as a critical pharmacophoric element.

Comparative SAR Analysis with Related Indole and Benzodioxole Scaffolds

To fully appreciate the SAR of the 5H- ontosight.ainih.govDioxolo[4,5-f]indol-7-amine scaffold, it is instructive to compare it with simpler, related structures such as indoles and benzodioxoles.

Indole Scaffold: The indole nucleus is a versatile pharmacophore found in a vast number of bioactive compounds. nih.govresearchgate.net SAR studies on simple indoles reveal that the position and nature of substituents are paramount. For example, in a study of tryptamine (B22526) psychedelics, hydroxyl groups at the C-4 and C-5 positions of the indole ring resulted in significantly higher 5-HT2A receptor agonistic activity compared to substitution at the C-6 or C-7 positions. nih.gov In another example, comparing indole-1,3-dicarboxamides with 7-azaindole-1,3-dicarboxamides (where the C-7 CH group is replaced by a nitrogen atom) showed that the latter had improved cellular activity and selectivity as BACE-1 inhibitors. nih.gov This demonstrates that even subtle changes to the core indole structure can have profound effects. The fusion of the 1,3-dioxole ring onto the indole core at the [4,5-f] position creates a more rigid and electronically distinct system than a simple substituted indole, likely leading to a unique pharmacological profile.

Benzodioxole Scaffold: The 1,3-benzodioxole moiety itself is a key feature in many active compounds. nih.govresearchgate.net However, its activity is highly dependent on the other substituents attached to the ring. Studies have shown that the antiproliferative effects of some benzodioxole derivatives are not solely due to the presence of the ring itself, indicating the need for other specific functional groups. nih.gov For instance, comparing the antitumor properties of different γ-carbolines and benzo[e]pyrido[4,3-b]indoles revealed that the same substituents could lead to different biological outcomes depending on the specific heterocyclic scaffold they were attached to. nih.gov This suggests a synergistic relationship between the core scaffold and its substituents.

The 5H- ontosight.ainih.govDioxolo[4,5-f]indol-7-amine scaffold combines the features of both an indole and a benzodioxole. This fusion likely results in a unique electronic and steric profile that is more constrained than flexible biaryl systems, potentially leading to higher affinity and selectivity for specific biological targets compared to its constituent parts alone.

Table 3: Comparative Activity of Related Scaffolds

Scaffold Key SAR Finding Reference
Indole Hydroxyl position (C4/C5 vs C6/C7) dramatically alters 5-HT2A receptor activity. nih.gov
7-Azaindole Replacement of indole C-7 with Nitrogen improved cellular activity and selectivity for BACE-1. nih.gov
Benzodioxole Antitumor activity is not guaranteed by the ring alone; it is highly dependent on other substituents. nih.gov

| γ-Carboline vs. Benzo[e]pyrido[4,3-b]indole | Identical substituents on structurally analogous scaffolds can produce divergent biological activities. | nih.gov |

Scientific Advancements on 5H- sigmaaldrich.comontosight.aiDioxolo[4,5-f]indol-7-amine Remain Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, specific in vitro biological and pharmacological data for the compound 5H- sigmaaldrich.comontosight.aiDioxolo[4,5-f]indol-7-amine remains elusive. Publicly available information does not currently detail its activities as an anti-HIV integrase agent, an immunomodulator via Tryptophan Dioxygenase (TDO) inhibition, a ligand for the Cannabinoid Receptor (CB2), or as an inhibitor of the Hepatitis C Virus NS5B polymerase.

The parent compound, 5H- sigmaaldrich.comontosight.aiDioxolo[4,5-f]indole, is cataloged under CAS number 267-48-1, confirming its existence as a chemical entity. However, specific experimental data for its 7-amine derivative, the subject of the requested article, is not present in the accessible scientific domain.

While extensive research exists on various indole derivatives and their interactions with the specified biological targets, a direct link to 5H- sigmaaldrich.comontosight.aiDioxolo[4,5-f]indol-7-amine could not be established. Studies on related structures, such as sigmaaldrich.comontosight.aidioxolo[4,5-f]isoindolone derivatives, have been reported in different therapeutic contexts, like acetylcholinesterase inhibition, but this does not provide the specific data required.

The fields of interest are active areas of research:

Anti-HIV Integrase Activity: The quest for novel HIV-1 integrase inhibitors is ongoing, with many studies focusing on how different chemical scaffolds, including some indole derivatives, can inhibit the viral strand transfer process by interacting with the enzyme's active site.

TDO Inhibition: Tryptophan 2,3-dioxygenase (TDO) is a recognized target for cancer immunotherapy due to its role in creating an immunosuppressive environment. Research into small-molecule inhibitors, including indole-based structures, is a significant focus.

CB2 Receptor Ligands: The cannabinoid receptor 2 (CB2) is a key target for treating inflammatory and neuropathic pain. The development of selective ligands, which includes various indole-containing compounds, is a major goal in medicinal chemistry.

HCV NS5B Polymerase Inhibition: The NS5B polymerase is essential for the replication of the hepatitis C virus, making it a prime target for antiviral drug development. Numerous inhibitors, some containing indole motifs, have been investigated.

Without specific research findings for 5H- sigmaaldrich.comontosight.aiDioxolo[4,5-f]indol-7-amine, a detailed scientific article on its in vitro activities and pharmacological mechanisms as outlined cannot be constructed. The information necessary to populate the requested sections on its specific inhibitory actions, binding interactions, and kinetic profiles is not available in the public research domain at this time.

In Vitro Biological Activities and Pharmacological Mechanism Studies

Antiviral Activity via Hepatitis C Virus NS5B Polymerase Inhibition

Reduction of Viral Replication in Cellular Models

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known to be a constituent of numerous compounds with significant pharmacological potencies, including antiviral activity. nih.gov Indole derivatives have been shown to combat viral infections by various mechanisms, such as inhibiting viral entry and membrane fusion, or targeting viral enzymes like reverse transcriptase and integrase. nih.gov

While specific studies on the antiviral activity of 5H- nih.govjst.go.jpDioxolo[4,5-f]indol-7-amine are not extensively documented, the broader class of indole derivatives has demonstrated significant potential in reducing viral replication in cellular models. For instance, certain indole-based compounds have been identified as potent inhibitors of HIV-1 attachment, with some analogs showing efficacy at nanomolar concentrations. nih.gov Other indole derivatives have exhibited promising activity against the Hepatitis C virus (HCV), with some showing inhibitory effects on both viral entry and replication. nih.gov A novel class of indole alkaloid derivatives has also been found to inhibit Dengue and Zika virus infection by interfering with the viral replication complex, specifically targeting the NS4B protein. asm.org The antiviral potential of indole compounds is often linked to their ability to mimic peptide structures and bind to viral enzymes. nih.gov Given the established antiviral properties of the indole core, it is plausible that 5H- nih.govjst.go.jpDioxolo[4,5-f]indol-7-amine could exhibit similar activities, though direct experimental evidence is needed for confirmation.

Antimicrobial Properties

Indole and its derivatives are recognized for their broad-spectrum antimicrobial activities against various pathogenic bacteria. nih.gov These compounds can affect bacterial physiology in multiple ways, including the disruption of cell membrane integrity and the inhibition of biofilm formation. nih.gov

Research into the antimicrobial effects of indole derivatives has identified activity against a range of both Gram-positive and Gram-negative bacteria. For example, certain indole-3-carboxamide-polyamine conjugates have demonstrated notable activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) in the sub-micromolar range. mdpi.com Furthermore, some bis-indole agents have shown efficacy against multidrug-resistant bacterial species. nih.gov

Indole Derivative Class Target Organism Observed Effect
Indole-3-carboxamido-polyamine conjugatesStaphylococcus aureus, Acinetobacter baumanniiAntimicrobial activity (MIC ≤ 0.28 µM) mdpi.com
7-hydroxyindoleExtensively drug-resistant Acinetobacter baumanniiInhibition of biofilm formation and eradication of mature biofilms nih.gov
Bis-indole agentsMultidrug-resistant Gram-positive and Gram-negative bacteriaAntimicrobial activity nih.gov

Histamine (B1213489) Receptor Interactions

The interaction of indole-containing compounds with histamine receptors has been a subject of interest in drug discovery. Histamine receptors, which are G protein-coupled receptors (GPCRs), play crucial roles in various physiological processes. conicet.gov.ar

While there is no direct evidence of 5H- nih.govjst.go.jpDioxolo[4,5-f]indol-7-amine binding to histamine receptors, studies on related structures provide some insights. For instance, certain substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been shown to act as potent blockers of histamine H1 receptors, among other activities. nih.gov The affinity of these compounds for the receptor is influenced by the nature of the substituents on the indole ring system.

Furthermore, the evaluation of various histaminergic ligands at the human histamine H4 receptor has shown that imidazole-based H3R ligands, which share some structural similarities with the indole core, can exhibit a range of affinities and activities, from full agonists to inverse agonists. nih.gov This highlights the potential for indole-based structures to interact with different histamine receptor subtypes. However, without specific binding assays for 5H- nih.govjst.go.jpDioxolo[4,5-f]indol-7-amine, its profile as a histamine receptor ligand remains speculative.

Kinase Inhibition Profiles

Kinases are a major class of drug targets, and indole derivatives have been extensively explored as kinase inhibitors due to their structural resemblance to the ATP-binding pocket of these enzymes.

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders. nih.gov Indole derivatives, particularly indirubins and oxindole (B195798) derivatives, are a well-known class of GSK-3 inhibitors. nih.govsemanticscholar.org

Studies have shown that the oxindole core can form stable interactions with key amino acids in the active site of GSK-3β. semanticscholar.org The inhibitory potential of these compounds can be modulated by the addition of various substituents. Although specific data for 5H- nih.govjst.go.jpDioxolo[4,5-f]indol-7-amine is not available, the established activity of the indole scaffold suggests that it could also exhibit inhibitory effects on GSK-3. The presence of the dioxolo ring and the amino group at the 7-position would likely influence the binding affinity and selectivity towards the GSK-3 isoforms, GSK-3α and GSK-3β.

Indole Derivative Class Target Kinase Reported Activity
IndirubinsGSK-3Inhibition of kinase activity nih.gov
Oxindole DerivativesGSK-3βATP-competitive inhibition semanticscholar.org
Isatin thiosemicarbazonesGSK-3βReversal of inhibited phosphorylation in 5xFAD cells mdpi.com

Casein kinase 1 (CK1) is a family of serine/threonine kinases involved in various cellular signaling pathways. nih.gov Similar to GSK-3, inhibitors of CK1 have therapeutic potential. A number of indole-based compounds have been investigated as CK1 inhibitors.

For example, a series of N-substituted indole-2- and 3-carboxamide derivatives were tested for their ability to inhibit human recombinant protein kinase CK2 (a related casein kinase), with some compounds showing IC50 values in the micromolar range. nih.gov Another early CK1 inhibitor, IC261, is an indolinone-based derivative that was identified as a dual inhibitor of CK1δ and CK1ε. nih.gov These findings underscore the potential of the indole scaffold to serve as a template for the design of CK1 inhibitors. The specific substitution pattern of 5H- nih.govjst.go.jpDioxolo[4,5-f]indol-7-amine would determine its specific inhibitory profile against the different CK1 isoforms. Further enzymatic assays are necessary to confirm and quantify this potential activity.

Indole Derivative Class Target Kinase Reported Activity
N-substituted indole-2- and 3-carboxamidesHuman protein kinase CK2IC50 value of 14.6 µM for the most active compound nih.gov
Indolinone-based derivative (IC261)CK1δ and CK1εDual inhibitor nih.gov

Selectivity Assessment Against Homologous Kinases

No studies reporting the assessment of 5H- nih.govsigmaaldrich.comDioxolo[4,5-f]indol-7-amine for its selectivity against any homologous kinases have been identified. Therefore, its kinase inhibition profile and specificity remain uncharacterized in the available scientific literature.

Allosteric Modulation of Serotonin (B10506) and Dopamine (B1211576) Receptor Systems

There is no published research investigating the potential allosteric modulation of serotonin or dopamine receptor systems by 5H- nih.govsigmaaldrich.comDioxolo[4,5-f]indol-7-amine. While the interaction between these receptor systems is a significant area of neuropsychiatric research researchgate.netnih.gov, specific data, including binding affinities or functional assay results for this particular compound, are not available.

Anticonvulsant Potential and Receptor Interaction Studies (e.g., GABAA Receptor)

An extensive search did not yield any studies on the anticonvulsant potential of 5H- nih.govsigmaaldrich.comDioxolo[4,5-f]indol-7-amine. Furthermore, there is no available data on its interaction with the GABA-A receptor or any other targets relevant to seizure activity. nih.govnih.govnih.gov

Tyrosinase Inhibition and Antioxidant Capacity

No specific experimental data was found regarding the tyrosinase inhibitory effects or the antioxidant capacity of 5H- nih.govsigmaaldrich.comDioxolo[4,5-f]indol-7-amine. While related structures and other natural compounds are often evaluated for these properties nih.govmdpi.comnih.govplos.orgmdpi.com, this specific molecule has not been the subject of such published investigations.

Future Research Directions and Potential Applications in Drug Discovery

Rational Design and Scaffold Optimization for Enhanced Potency and Selectivity

The rational design of derivatives based on the 5H- nih.govfrontiersin.orgDioxolo[4,5-f]indol-7-amine scaffold is a primary focus for enhancing biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to improve potency and selectivity for specific targets. nih.gov Key to this process is the strategic introduction of various substituents at different positions of the indole (B1671886) and dioxole rings.

Bioisosteric replacement is a powerful strategy that can be employed to fine-tune the physicochemical properties of the lead compound, such as metabolic stability and membrane permeability. nih.gov For instance, replacing the amine functionality with other hydrogen-bonding groups or altering the substitution pattern on the aromatic portions of the molecule could lead to significant changes in biological activity. The goal is to develop analogs with optimized interactions with the target protein's binding site, thereby increasing efficacy and reducing off-target effects.

A study on a series of nih.govfrontiersin.orgdioxolo[4,5-f]isoindolone derivatives, which are structurally related to the target compound, demonstrated the potential of this scaffold as acetylcholinesterase (AChE) inhibitors. nih.gov The most potent compounds in this series, I1 and I2 , exhibited inhibitory activity comparable to the well-known drug donepezil, with IC50 values of 0.086 μmol·L⁻¹ and 0.080 μmol·L⁻¹, respectively. nih.gov This highlights the potential of the dioxole-indole core in designing potent enzyme inhibitors.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The indole nucleus is a versatile pharmacophore found in a multitude of biologically active compounds, including many that act on the central nervous system (CNS). nih.gov Marketed drugs such as Binedaline, Amedalin, and Pindolol all feature an indole moiety and are used to treat various CNS disorders. nih.gov This suggests that the 5H- nih.govfrontiersin.orgDioxolo[4,5-f]indol-7-amine scaffold could be a promising starting point for the discovery of novel agents targeting the CNS.

Future research should aim to explore a wide range of biological targets for this compound and its derivatives. Given the structural similarities to serotonin (B10506) (5-hydroxytryptamine), a critical neurotransmitter, the serotonergic system presents a logical area of investigation. nih.gov Disruptions in the 5-HT system are implicated in a variety of neurological and psychiatric conditions, making it an attractive target for therapeutic intervention. nih.govmdpi.com

Beyond the CNS, the therapeutic potential of this scaffold in other areas, such as oncology and infectious diseases, should not be overlooked. The indole core is known to be a component of compounds with antimicrobial and antineoplastic properties. nih.gov Therefore, screening of 5H- nih.govfrontiersin.orgDioxolo[4,5-f]indol-7-amine derivatives against a panel of cancer cell lines and microbial strains could uncover new therapeutic applications.

Development of Multi-Target Directed Ligands (MTDLs) Featuring the Indole-Dioxole Amine Moiety

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, often involves multiple pathological pathways. nih.govnih.gov This has led to the emergence of the multi-target directed ligand (MTDL) approach, which aims to design single molecules that can modulate several targets simultaneously. nih.govresearchgate.net The indole-dioxole amine scaffold is well-suited for the development of MTDLs due to the inherent ability of the indole nucleus to interact with diverse biological targets. mdpi.com

For instance, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the disease's progression. chemrxiv.org A study on indole-based MTDLs for Alzheimer's showed that it is possible to design compounds with dual inhibitory activity in the nanomolar range. frontiersin.orgnih.gov The 5H- nih.govfrontiersin.orgDioxolo[4,5-f]indol-7-amine core could serve as a foundational element in the design of such multi-target agents, with different parts of the molecule tailored to interact with the distinct binding sites of the intended targets.

Advanced Integration of Computational and Experimental Methodologies in Lead Optimization

The integration of computational and experimental approaches is essential for accelerating the drug discovery process. nih.gov In the case of 5H- nih.govfrontiersin.orgDioxolo[4,5-f]indol-7-amine, computational tools can be instrumental in lead optimization. Molecular docking studies, for example, can predict the binding modes of derivatives within the active site of a target protein, providing insights for rational design. nih.govresearchgate.netnih.govdocumentsdelivered.com

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activities. These models can then be used to predict the potency of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions can help in the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources. documentsdelivered.com

Investigation of Stereochemical and Chiral Influences on Biological Activity

Chirality plays a critical role in the biological activity of drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov The 5H- nih.govfrontiersin.orgDioxolo[4,5-f]indol-7-amine molecule may possess chiral centers, depending on its substitution pattern. Therefore, a thorough investigation of its stereochemical and chiral influences is warranted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-[1,3]Dioxolo[4,5-f]indol-7-amine, and how can purity be optimized?

  • Methodology : A common approach involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid under controlled conditions (3–5 hours). Post-synthesis, crystallization using DMF/acetic acid mixtures and sequential washing with acetic acid, water, ethanol, and diethyl ether improves purity .
  • Critical Parameters : Reaction time, stoichiometric ratios of intermediates (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone), and recrystallization solvents significantly influence yield and purity .

Q. How is structural confirmation achieved for this compound derivatives?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, δ 6.80–6.88 ppm (indole protons) and δ 2.72 ppm (methyl groups) are diagnostic .
  • IR Spectroscopy : Peaks at 1646 cm1^{-1} (C=O) and 3237–3428 cm1^{-1} (NH stretches) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weights and fragmentation patterns .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Data :

PropertyValue/RangeSource
Melting Point210–211°C (derivatives)
SolubilityPolar aprotic solvents (DMF, DMSO)
  • Stability : Storage at -20°C in inert atmospheres prevents degradation; light-sensitive intermediates require amber vials .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) alter bioactivity in pesticidal applications?

  • Case Study : 2,2-Difluoro derivatives of this compound show enhanced pesticidal activity compared to non-fluorinated analogs. Fluorine atoms increase electronegativity and membrane permeability, as evidenced by Syngenta’s patent (EP 4 384 524 A1) .
  • Experimental Design : Comparative bioassays (e.g., insecticidal LC50_{50}) and molecular docking studies can correlate substituent effects (e.g., dihalogenation) with target binding (e.g., acetylcholinesterase inhibition) .

Q. What strategies resolve contradictions in spectroscopic data for regioisomeric derivatives?

  • Approach :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex heterocycles (e.g., distinguishing C-5 vs. C-7 substitution) .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as seen in chromeno[2,3-b]pyridine analogs .
    • Example : Discrepancies in 1^1H-NMR coupling constants for indole protons can indicate positional isomerism, requiring crystallographic validation .

Q. How can multi-component reactions improve efficiency in synthesizing fused indole derivatives?

  • Protocol : Pseudo-four-component reactions (e.g., using salicylaldehyde, maleonitrile, and pyridinones) enable one-pot assembly of chromeno-indole hybrids. Optimizing solvent (e.g., ethanol vs. DMSO) and catalyst (e.g., NaOAc) enhances regioselectivity .
  • Yield Optimization : Refluxing at 80°C for 12 hours achieves 75–85% yields for chromeno[2,3-b]pyridines, minimizing side-product formation .

Q. What mechanistic insights explain conflicting bioactivity data in kinase inhibition studies?

  • Hypothesis Testing :

  • Kinase Profiling : Screen derivatives against panels (e.g., Flt3, PKC isoforms) to identify off-target effects. For example, Bisindolylmaleimide V analogs show dual Flt3/PKC inhibition .
  • SAR Analysis : Introduce substituents (e.g., sulfonyl groups at C-3) to modulate ATP-binding pocket interactions, resolving discrepancies in IC50_{50} values .

Key Citations

  • Synthesis & Characterization:
  • Bioactivity & Applications:
  • Structural Analysis:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.